molecular formula C12H18N2O2 B170789 tert-Butyl (3-ethylpyridin-2-yl)carbamate CAS No. 149489-03-2

tert-Butyl (3-ethylpyridin-2-yl)carbamate

Cat. No. B170789
Key on ui cas rn: 149489-03-2
M. Wt: 222.28 g/mol
InChI Key: IQRKFAYMMZQJCK-UHFFFAOYSA-N
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Patent
US09273045B2

Procedure details

Normal-butyllithium (2.69 M, 118.7 mL) was dropwise added to a solution of compound (40a) (32.4 g) in THF (500 mL) at an internal temperature of −30 to −10° C., followed by stirring at 0° C. for 30 min. Subsequently, a solution of DMF (11.18 g) in THF (50 mL) was added to the reaction solution at an internal temperature of −40° C., followed by increasing the temperature to room temperature. Then, 6 N hydrochloric acid (200 mL) was added to the reaction solution, followed by stirring at 60° C. for 2 hr. After cooling, ethyl acetate (200 mL) and water (100 mL) were added to the reaction solution for distribution. The aqueous layer was added to sodium hydroxide (4 M, 300 mL), and pH was adjusted to 12, followed by stirring for 1 hr. The precipitate was collected by filtration, washed by sprinkling water, and dried under reduced pressure to obtain compound (40b) (16.52 g, 86%) as a white solid.
Quantity
118.7 mL
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
11.18 g
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([C:8]1[C:9]([NH:14][C:15](=O)OC(C)(C)C)=[N:10][CH:11]=[CH:12][CH:13]=1)[CH3:7].Cl.[OH-].[Na+]>C1COCC1.O.C(OCC)(=O)C.CN(C=O)C>[CH3:7][C:6]1[C:8]2[C:9](=[N:10][CH:11]=[CH:12][CH:13]=2)[NH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
118.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
32.4 g
Type
reactant
Smiles
C(C)C=1C(=NC=CC1)NC(OC(C)(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
11.18 g
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by increasing the temperature to room temperature
STIRRING
Type
STIRRING
Details
by stirring at 60° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
by stirring for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 16.52 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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